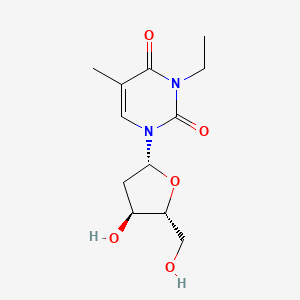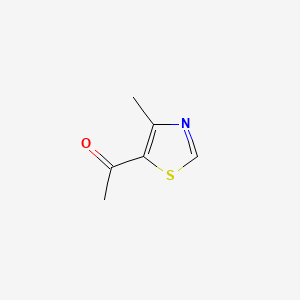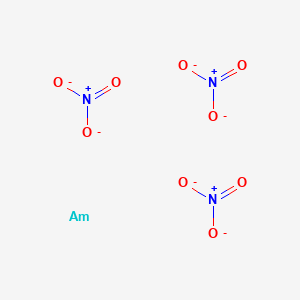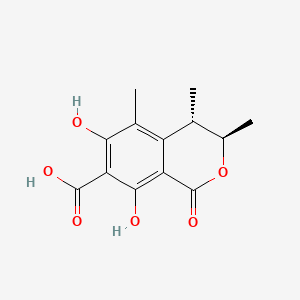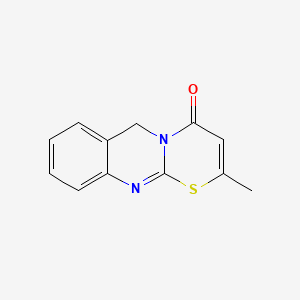![molecular formula C13H16NO9PS B1217734 [(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(4-isothiocyanatophenoxy)oxan-2-yl]methyl dihydrogen phosphate CAS No. 74141-15-4](/img/structure/B1217734.png)
[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(4-isothiocyanatophenoxy)oxan-2-yl]methyl dihydrogen phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Isothiocyanatophenylmethyl dihydrogen phosphate, commonly referred to as [(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(4-isothiocyanatophenoxy)oxan-2-yl]methyl dihydrogen phosphate, is a chemical compound with the molecular formula C13H16NO9PS
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isothiocyanatophenylmethyl dihydrogen phosphate typically involves the reaction of 4-isothiocyanatophenol with methyl dihydrogen phosphate under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
Industrial production of 4-Isothiocyanatophenylmethyl dihydrogen phosphate follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity of the final product. The reaction conditions, such as temperature and pressure, are optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
4-Isothiocyanatophenylmethyl dihydrogen phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the isothiocyanate group to an amine group.
Substitution: The isothiocyanate group can be substituted with other nucleophiles, such as amines and alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like primary amines and alcohols are employed under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Thioureas and carbamates.
Scientific Research Applications
4-Isothiocyanatophenylmethyl dihydrogen phosphate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes and proteins.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Isothiocyanatophenylmethyl dihydrogen phosphate involves its interaction with specific molecular targets. The isothiocyanate group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can inhibit the activity of enzymes by modifying their active sites, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
4-Isothiocyanatophenol: Similar structure but lacks the phosphate group.
Phenylmethyl dihydrogen phosphate: Similar structure but lacks the isothiocyanate group.
4-Isothiocyanatobenzyl alcohol: Similar structure but with an alcohol group instead of the phosphate group.
Uniqueness
4-Isothiocyanatophenylmethyl dihydrogen phosphate is unique due to the presence of both the isothiocyanate and phosphate groups. This combination allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound in scientific research.
Properties
CAS No. |
74141-15-4 |
|---|---|
Molecular Formula |
C13H16NO9PS |
Molecular Weight |
393.31 g/mol |
IUPAC Name |
[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(4-isothiocyanatophenoxy)oxan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C13H16NO9PS/c15-10-9(5-21-24(18,19)20)23-13(12(17)11(10)16)22-8-3-1-7(2-4-8)14-6-25/h1-4,9-13,15-17H,5H2,(H2,18,19,20)/t9-,10-,11+,12+,13+/m1/s1 |
InChI Key |
JFSIORWKDATPCG-BNDIWNMDSA-N |
SMILES |
C1=CC(=CC=C1N=C=S)OC2C(C(C(C(O2)COP(=O)(O)O)O)O)O |
Isomeric SMILES |
C1=CC(=CC=C1N=C=S)O[C@@H]2[C@H]([C@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O)O |
Canonical SMILES |
C1=CC(=CC=C1N=C=S)OC2C(C(C(C(O2)COP(=O)(O)O)O)O)O |
Synonyms |
4-isothiocyanatophenyl-6-phospho alpha-D-mannopyranoside 4-ITCPPM |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[2-(DODECYLOXY)ETHOXY]ACETIC ACID](/img/structure/B1217655.png)

![Cyclopenta[hi]chrysene](/img/structure/B1217658.png)
